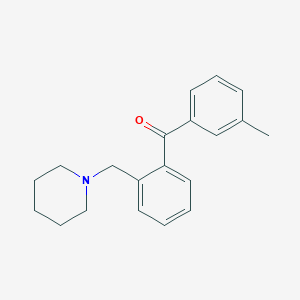

3'-Methyl-2-piperidinomethyl benzophenone

Description

3'-Methyl-2-piperidinomethyl benzophenone is a benzophenone derivative characterized by a piperidinomethyl group at the 2-position and a methyl group at the 3'-position of the benzophenone scaffold. Benzophenones are aromatic ketones with diverse applications in pharmaceuticals, polymer science, and photochemistry due to their unique electronic and structural properties .

Properties

IUPAC Name |

(3-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-8-7-10-17(14-16)20(22)19-11-4-3-9-18(19)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAFZQVOZRTJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643575 | |

| Record name | (3-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-68-3 | |

| Record name | (3-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Methyl-2-piperidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with piperidine and methylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:

Step 1: Formation of the benzophenone core.

Step 2: Introduction of the piperidinomethyl group through nucleophilic substitution.

Step 3: Methylation of the benzophenone derivative.

Industrial production methods are less documented, but they likely follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

3’-Methyl-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzophenone core to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzophenone core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

3'-Methyl-2-piperidinomethyl benzophenone serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it a versatile building block for chemists.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or carboxylic acids. |

| Reduction | Reduction can convert it to alcohols or other derivatives. |

| Substitution | Nucleophilic substitution allows for the introduction of different functional groups. |

Biology

The compound has been investigated for its biological activities , particularly its interactions with enzymes and receptors. Studies suggest that it may exhibit:

- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial Properties : Effective against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Antioxidant Activity : Capable of scavenging free radicals, contributing to its potential therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Antimicrobial | Disruption of microbial membranes | |

| Antioxidant | Scavenging free radicals |

Case Studies

- Anti-inflammatory Effects : A study evaluated the compound's ability to inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), showing promising IC50 values comparable to other potent inhibitors.

- Antimicrobial Efficacy : Another research effort demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria at low concentrations.

Medicine

In the field of medicine, 3'-Methyl-2-piperidinomethyl benzophenone is being explored for its potential therapeutic applications , particularly in drug development:

- Pharmaceutical Research : Investigated for its role in developing new anti-inflammatory and antimicrobial agents.

- Cancer Research : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3’-Methyl-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group plays a crucial role in binding to these targets, while the benzophenone core provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogues and their properties:

*Calculated based on analogous structures.

Key Observations :

- Electrochemical Behavior: Substituents significantly alter reduction potentials. For example, electron-withdrawing groups (e.g., -CN, -Cl) stabilize radical anions, facilitating one-electron reduction steps in cyclic voltammetry .

- Solubility: Piperidinomethyl and piperazinomethyl groups enhance water solubility due to their basicity, whereas thiomethyl and methyl groups increase lipophilicity .

Biological Activity

3'-Methyl-2-piperidinomethyl benzophenone is a derivative of benzophenone that has garnered attention for its potential biological activities. Benzophenones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of 3'-Methyl-2-piperidinomethyl benzophenone, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

3'-Methyl-2-piperidinomethyl benzophenone is characterized by the presence of a benzophenone core, which consists of two phenyl rings connected by a carbonyl group. The additional piperidine moiety contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of 3'-Methyl-2-piperidinomethyl benzophenone can be summarized as follows:

- Anti-inflammatory Activity : Studies indicate that benzophenone derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range for TNF-α inhibition .

- Antimicrobial Properties : Benzophenones have demonstrated antimicrobial activity against various pathogens. The incorporation of piperidine enhances the compound's ability to penetrate microbial membranes, potentially increasing its efficacy .

- Antioxidant Activity : The antioxidant properties of benzophenones are attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | , |

| Antimicrobial | Disruption of microbial membranes | , |

| Antioxidant | Scavenging free radicals | , |

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of benzophenone derivatives, 3'-Methyl-2-piperidinomethyl benzophenone was tested for its ability to inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). The compound exhibited an IC50 value comparable to other potent inhibitors, indicating its potential utility in treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of 3'-Methyl-2-piperidinomethyl benzophenone against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 3'-Methyl-2-piperidinomethyl benzophenone. Potential areas for investigation include:

- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will be crucial for developing targeted therapies.

- In Vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and pharmacodynamics of the compound, aiding in the assessment of its therapeutic potential.

- Clinical Trials : Ultimately, clinical trials will be necessary to evaluate the safety and efficacy of 3'-Methyl-2-piperidinomethyl benzophenone in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.